1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene
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Overview
Description
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene is a complex organic compound characterized by a spirocyclic structure. This compound features a spiro[2.4]heptane core with phenyl and diphenylethenyl substituents, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of aryldibromocyclopropanes with diallylation and metathesis reactions using Grubbs’ catalyst . The reaction conditions often include low temperatures and the use of specific reagents like lithium diallylcuprate and allyl magnesium bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The phenyl and diphenylethenyl groups can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds have similar spirocyclic structures and biological activities.
Azaspiro[2.4]hept-1-ene: Exhibits greater water solubility and reactivity as dipolarophiles.
Uniqueness
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene is unique due to its specific combination of phenyl and diphenylethenyl groups attached to a spirocyclic core. This structure provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
919341-60-9 |
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Molecular Formula |
C27H24 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-(2,2-diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene |
InChI |
InChI=1S/C27H24/c1-4-12-21(13-5-1)24(22-14-6-2-7-15-22)20-25-26(23-16-8-3-9-17-23)27(25)18-10-11-19-27/h1-9,12-17,20H,10-11,18-19H2 |
InChI Key |
YKXDVRYJRQJMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=C2C3=CC=CC=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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